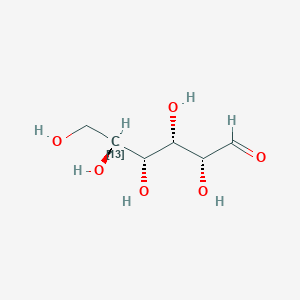
D-Glucose-13C-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose-13C-2: is a stable isotope-labeled form of D-Glucose, where the carbon-2 position is enriched with the carbon-13 isotope. D-Glucose, commonly known as glucose, is a monosaccharide and an essential carbohydrate in biology. It serves as a primary source of energy for cells and is involved in various metabolic processes. The carbon-13 labeling allows for the tracing and analysis of metabolic pathways and reactions involving glucose.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-13C-2 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the biosynthesis of glucose. One common method involves the fermentation of carbon-13 labeled substrates by microorganisms that naturally produce glucose.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using carbon-13 labeled substrates. The fermentation is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the glucose molecule. The resulting glucose is then purified and isolated for use in research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucose-13C-2 undergoes various chemical reactions similar to those of unlabeled glucose. These reactions include:
Oxidation: Glucose can be oxidized to form gluconic acid or glucuronic acid.
Reduction: Glucose can be reduced to form sorbitol.
Substitution: Glucose can undergo substitution reactions to form derivatives such as glucose-6-phosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Enzymes such as hexokinase are commonly used for phosphorylation reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glucose-6-phosphate.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glucose-13C-2 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study metabolic pathways and enzyme kinetics. It helps in understanding the fate of glucose in various biochemical processes.
Biology: In biological research, this compound is used to investigate cellular metabolism, including glycolysis and the tricarboxylic acid cycle. It aids in studying the metabolic flux and the role of glucose in cellular functions.
Medicine: this compound is used in medical research to study glucose metabolism in diseases such as diabetes and cancer. It helps in understanding how glucose is utilized by different tissues and the impact of metabolic disorders on glucose utilization.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and nutraceuticals. It is also used in the production of labeled compounds for research and diagnostic purposes.
Wirkmechanismus
D-Glucose-13C-2 exerts its effects by participating in metabolic pathways similar to those of unlabeled glucose. The carbon-13 label allows for the tracking of glucose molecules through various biochemical reactions. The primary molecular targets include enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. The labeled glucose is metabolized by cells, and the incorporation of the carbon-13 isotope provides insights into the dynamics of glucose metabolism.
Vergleich Mit ähnlichen Verbindungen
D-Glucose-13C-1: Labeled at the carbon-1 position.
D-Glucose-13C-6: Labeled at the carbon-6 position.
D-Glucose-13C-2,6: Labeled at both the carbon-2 and carbon-6 positions.
Uniqueness: this compound is unique in its specific labeling at the carbon-2 position, which allows for targeted studies of reactions and pathways involving this particular carbon atom. This specificity provides detailed information about the metabolic fate of glucose and its intermediates, making it a valuable tool in research.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-JGZUVYCMSA-N |
Isomerische SMILES |
C([13C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















